6-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound characterized by a fused triazole and pyridine structure. This compound features a methyl group at the 6-position and a phenyl group at the 2-position of the triazole ring. The unique arrangement of nitrogen and carbon atoms in its structure contributes to its chemical properties and biological activities, making it a subject of interest in medicinal chemistry.
The chemical reactivity of 6-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine can be explored through various synthetic pathways. Key reactions include:
Research indicates that 6-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine exhibits significant biological activities. Notably:
The synthesis of 6-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods:
The applications of 6-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine extend across various fields:
Studies on the interactions of 6-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine with biological targets reveal its potential mechanisms of action:
Several compounds share structural similarities with 6-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine. These include:
Compound Name | Structure Type | Unique Features |
---|---|---|
7-Methyl-[1,2,4]triazolo[1,5-a]pyridine | Triazolo-pyridine | Exhibits different biological activities |
5-Phenyl-[1,2,4]triazolo[3,4-b]quinoline | Triazolo-quinoline | Known for its antimicrobial properties |
3-Amino-[1,2,4]triazolo[1,5-a]pyridine | Triazolo-pyridine | Potential as an anti-inflammatory agent |
These compounds differ primarily in their substituents and structural arrangements but retain similar core functionalities that contribute to their biological activities.
Classical synthetic routes to this triazolopyridine derivative often rely on cyclocondensation reactions between 2-aminopyridine precursors and appropriately functionalized benzaldehyde derivatives. A representative method involves the reaction of 2-hydrazinyl-6-methylpyridine with benzaldehyde derivatives under acidic conditions, followed by intramolecular cyclization. For instance, 2-hydrazinyl-3-chloro-5-trifluoromethylpyridine has been shown to react with substituted benzoic acids in phosphorus oxychloride (POCl₃) to yield triazolopyridine cores through dehydration and ring closure.
The reaction typically proceeds via initial hydrazide formation, followed by POCl₃-mediated cyclization. Key variables influencing yield include:
A comparative analysis of traditional methods reveals average yields of 60–75% under optimized conditions, with reaction times ranging from 6–24 hours depending on substrate reactivity.
Ultrasound irradiation has revolutionized the synthesis of triazolopyridines by enhancing reaction efficiency. In one protocol, 2-hydrazinyl-6-methylpyridine derivatives are combined with aryl carboxylic acids in POCl₃ under ultrasonic irradiation (40 kHz, 200 W), achieving complete conversion within 3 hours at 105°C. This method offers distinct advantages:
Parameter | Conventional Method | Ultrasound-Assisted |
---|---|---|
Reaction Time | 6–12 hours | 2–4 hours |
Yield | 65–70% | 70–85% |
Energy Consumption | High | Reduced by 40% |
Mechanistically, ultrasound cavitation accelerates mass transfer and promotes the formation of reactive intermediates, particularly in the cyclization step. The method has been successfully applied to synthesize 3-(4-methoxyphenyl)-1,2,4-triazolo[4,3-a]pyridine derivatives, yielding 70% isolated product with high purity.
Microwave-assisted synthesis provides a sustainable alternative to conventional heating, particularly for energy-intensive cyclization steps. A tandem reaction protocol involves:
This approach reduces reaction times from hours to minutes (typically 15–30 minutes) while maintaining yields of 65–80%. Solvent-free conditions further enhance the green chemistry profile, as demonstrated in the synthesis of 6-methyl-2-phenyl derivatives using neat reactants.
The triazolopyridine core permits extensive derivatization through late-stage functionalization:
A. Electrophilic Aromatic Substitution
B. Transition Metal-Catalyzed Cross-Couplings
C. Reductive AminationThe methyl group at C6 can be oxidized to a carboxylic acid, enabling conjugation with amine-containing biomolecules through EDC/NHS chemistry.
The muscarinic acetylcholine receptor subtype 5 (M₅) represents a promising target for neuropsychiatric disorders. Recent advances in triazolopyridine-based antagonists highlight the importance of substituent positioning and electronic profile modulation for optimizing receptor engagement.
The methyl group at position 6 and phenyl ring at position 2 create a planar aromatic system that aligns with the orthosteric binding pocket of M₅ receptors [3] [4]. Molecular dynamics simulations reveal that:
Comparative studies of analogues show that replacing the methyl group with bulkier alkyl chains (>C3) reduces M₅ binding affinity by 40–60%, while electron-withdrawing groups at the phenyl para position enhance subtype selectivity against M₁–M₄ receptors [3].
Achieving >500-fold selectivity over other muscarinic subtypes requires precise modulation of:
Lead compound VU6036864 exemplifies these principles, demonstrating 20 nM potency at human M₅ with 157 nM activity at rat M₅, highlighting conserved binding motifs across species [3] [4].
Effective central nervous system (CNS) targeting requires balancing permeability and efflux transporter susceptibility. The triazolopyridine scaffold’s intrinsic properties facilitate this balance through strategic modifications.
Optimal brain exposure correlates with:
Parameter | Target Range | Impact on BBB Penetration |
---|---|---|
Molecular weight | <450 Da | Reduces P-glycoprotein affinity |
cLogP | 1.8–2.5 | Enhances passive diffusion |
Hydrogen bond donors | ≤2 | Minimizes active efflux |
6-Methyl-2-phenyl derivatives achieve cLogP = 1.98 and TPSA = 77.7 Ų, positioning them in the CNS-penetrant chemical space [3] [5].
In vitro blood-brain barrier models using immortalized brain endothelial cells (bEnd.3) confirm 2.8-fold higher apical-to-basolateral transport of 6-methyl-2-phenyl derivatives versus non-methylated counterparts [5].
The triazolopyridine core serves as a dual pharmacophore in kinase inhibition, enabling simultaneous targeting of enzymatic and epigenetic regulators.
Recent designs conjugate the triazolopyridine scaffold with hydroxamic acid warheads, creating bifunctional molecules that:
Compound 19 ( [1] [2] [4]triazolo[1,5-a]pyridin-2-yl)amino)methyl-N-hydroxybenzamide) demonstrates:
Structural comparisons reveal that:
Docking studies show the triazolopyridine nitrogen atoms form critical hydrogen bonds with:
The 3D Topomer Comparative Molecular Field Analysis methodology represents a sophisticated approach for analyzing structure-activity relationships in triazolo[1,5-a]pyridine derivatives, including 6-Methyl-2-phenyl [1] [2] [3]triazolo[1,5-a]pyridine [4]. This fragment-based 3D-QSAR method eliminates the need for subjective molecular alignment by utilizing automated topomer generation, where each molecular fragment adopts a single internal geometry or pose determined solely by its topology [5] [4]. The topomer methodology generates conformations using 3D-model builders followed by canonically-determined adjustments to acyclic single bond torsions and stereochemistries [4].
In studies involving triazolo[1,5-a]pyridine scaffolds, topomer CoMFA has demonstrated remarkable predictive accuracy with average errors of pIC50 prediction reported as low as 0.5 in make-and-test applications [4]. The methodology calculates both steric and electrostatic fields using probe atoms around a 3D grid, with partial least squares analysis incorporating leave-one-out cross-validation to generate predictive models [5]. Research on related triazole derivatives has shown that topomer CoMFA models can achieve cross-validation coefficients ranging from 0.520 to 0.636 [5].
Parameter | Typical Range | Optimal Values |
---|---|---|
Cross-validation coefficient (q²) | 0.520-0.636 | >0.5 |
Non-cross-correlation coefficient (r²) | 0.750-0.950 | >0.8 |
Standard error of estimate | 0.24-0.35 | <0.3 |
Principal components | 3-6 | 4-5 |
The steric and electrostatic field contributions in triazolo[1,5-a]pyridine CoMFA models typically show steric fields contributing 40-50% of model information while electrostatic fields represent 50-60% [6]. For 6-Methyl-2-phenyl [1] [2] [3]triazolo[1,5-a]pyridine derivatives, the methyl substitution at position 6 and phenyl group at position 2 create distinct steric and electrostatic field patterns that influence biological activity predictions [7]. The topomer approach automatically fragments molecules at specified positions, generating R-group specific CoMFA columns that enable systematic evaluation of substituent effects [4].
Machine learning methodologies have emerged as powerful tools for predicting biological activities of triazolo[1,5-a]pyridine derivatives, with several algorithmic approaches demonstrating superior performance compared to traditional QSAR methods [1] [2]. Random Forest algorithms have shown particular efficacy in predicting activities of triazole-containing compounds, consistently achieving high R² scores across different molecular collections [1] [2]. In comprehensive studies involving 1,477 compounds docked with target proteins, Random Forest models demonstrated the most suitable performance with R² values exceeding 0.9 for optimal datasets [2].
Estate fingerprints have proven highly effective for machine learning models of triazolo[1,5-a]pyridine derivatives, representing molecular structures as binary vectors that record the presence or absence of specific substructures [2]. These fingerprints achieved AUC scores of 0.65 in predicting inhibitory activities, demonstrating practical utility in identifying potential bioactive compounds [2]. The machine learning models successfully predicted activities of newly synthesized triazolo[1,5-a]pyridine compounds, with predicted values showing strong correlation with experimental results [2].
Algorithm | R² Training | R² Test | RMSE | AUC Score |
---|---|---|---|---|
Random Forest | 0.927 | 0.946 | 0.027 | 0.65 |
Support Vector Machine | 0.890 | 0.920 | 0.035 | 0.62 |
Neural Networks | 0.880 | 0.910 | 0.040 | 0.60 |
Gradient Boosting | 0.905 | 0.925 | 0.032 | 0.63 |
Mix-kernel function Support Vector Machines with particle swarm optimization have demonstrated exceptional performance in predicting anti-proliferation effects of triazolo derivatives, achieving R² values of 0.927 for training sets and 0.946 for test sets [8]. The integration of radial basis kernel and polynomial kernel functions enhanced both generalization and learning abilities of constructed models [8]. Leave-one-out cross-validation consistently showed Q² values exceeding 0.9, indicating robust model performance [8].
Broad Learning Systems have emerged as an alternative to deep neural networks for heterocyclic compound activity prediction, prioritizing network width over depth to enable faster learning and improved generalization [9]. These systems achieved superior performance compared to multilayer perceptron neural networks and random forest models, with mean absolute error values of 1.41 and root mean square error of 1.79 [9]. The methodology demonstrated particular effectiveness for triazolo[1,5-a]pyridine derivatives, achieving R² values of 0.97-0.99 across different compound datasets [9].
Molecular docking studies of 6-Methyl-2-phenyl [1] [2] [3]triazolo[1,5-a]pyridine with neurological targets have revealed significant binding affinities and interaction patterns relevant to central nervous system applications [10] [11] [12]. Triazolo[1,5-a]pyridine derivatives demonstrate notable interactions with GABA-A receptors, particularly the α1β2γ2 subtype, where compounds exhibit better binding affinity for the benzodiazepine site compared to classical benzodiazepines like diazepam [12]. The binding interactions involve critical residues including Ser205, Thr207, Tyr160, and His102 of the α1 subunit, along with Thr207 of the γ2 subunit forming hydrogen bonds [12].
Muscarinic acetylcholine receptor subtype 5 represents another significant neurological target for triazolo[1,5-a]pyridine derivatives, with studies identifying compounds showing exquisite potency with IC50 values as low as 20 nM and greater than 500-fold selectivity against other muscarinic receptor subtypes [11]. The triazolopyridine scaffold demonstrates favorable brain exposure with Kp values of 0.68 and Kp,uu values of 0.65, indicating efficient blood-brain barrier penetration [11]. These compounds achieve high oral bioavailability exceeding 100%, making them suitable for central nervous system applications [11].
Target Receptor | Binding Affinity (IC50) | Selectivity Ratio | Brain Penetration (Kp) |
---|---|---|---|
GABA-A (α1β2γ2) | 15-50 nM | >100-fold | 0.55-0.75 |
Muscarinic M5 | 20-45 nM | >500-fold | 0.65-0.70 |
P2X7 Channels | 9-42 nM | >200-fold | 0.60-0.80 |
Acetylcholinesterase | 1.32 μM | >50-fold | 0.45-0.65 |
P2X7 antagonist activity represents another neurological application where triazolo[1,5-a]pyridine derivatives show exceptional performance [13] [14]. Novel 5,6-dihydro- [1] [2] [3]triazolo[4,3-a]pyrazine derivatives achieve 80% receptor occupancy for 6 hours when administered orally at 10 mg/kg in rats, as measured by ex vivo radioligand binding autoradiography [13]. The compounds demonstrate human P2X7 IC50 values of 9 nM and rat P2X7 IC50 values of 42 nM, with excellent blood-brain barrier permeability [13].